molecular formula C13H10O4 B2844107 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 82119-77-5

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2844107
CAS No.: 82119-77-5
M. Wt: 230.219
InChI Key: INVQLJVWNLVXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dry acetone.

Major Products:

Mechanism of Action

The mechanism of action of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit pancreatic lipase by binding to its active site, thereby preventing the breakdown of triglycerides . The compound’s structure allows it to form stable complexes with metal ions, making it useful in sensor applications .

Comparison with Similar Compounds

Uniqueness: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid stands out due to its unique allyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and a valuable tool in medicinal research .

Properties

IUPAC Name

2-oxo-8-prop-2-enylchromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQLJVWNLVXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.